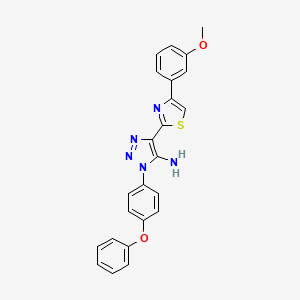
Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a complex organic compound featuring a thiazinane ring with a dioxido functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazinane ring. This can be achieved by treating a precursor compound with 1-bromo-3-chloropropane in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃), leading to the formation of cyclic sulfamoyl acetamide esters . These esters are then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired intermediate . The final coupling step involves reacting this intermediate with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane (CH₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially leading to new compounds with different properties.
科学的研究の応用
Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials with specific properties.
作用機序
The mechanism by which Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.
類似化合物との比較
Similar Compounds
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares the thiazinane ring structure and dioxido functional group but differs in its overall molecular structure.
1,2,4-Benzothiadiazine-1,1-dioxide: Another compound with a similar dioxido functional group, known for its various pharmacological activities.
Uniqueness
Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is unique due to its specific combination of functional groups and overall molecular architecture
特性
IUPAC Name |
butyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-3-15-29-22(26)18-6-10-19(11-7-18)23-21(25)17-8-12-20(13-9-17)24-14-4-5-16-30(24,27)28/h6-13H,2-5,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSWYQEEHMKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2999273.png)

![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)


![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)

![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide](/img/structure/B2999289.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2999290.png)


